molecular formula C9H14N2O2 B13077072 methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate

methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate

Cat. No.: B13077072
M. Wt: 182.22 g/mol
InChI Key: VPSCULKFPZXKBU-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol . This compound is part of the pyrrole family, which is known for its aromatic heterocyclic structure. Pyrroles are significant in various fields due to their biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate typically involves the condensation of a carboxylic acid with an amine, followed by cyclization to form the pyrrole ring . One common method involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester. This ester is then reacted with anhydrous acetic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and consistency . The process typically involves the use of advanced equipment and techniques to optimize yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate is unique due to its specific propyl group, which may confer distinct chemical and biological properties compared to its methyl and ethyl analogs.

Biological Activity

Methyl 4-amino-1-propyl-1H-pyrrole-2-carboxylate (MAPPC) is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of the biological activity of MAPPC, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

MAPPC is characterized by the following chemical structure:

  • Chemical Formula : C₇H₁₁N₂O₂
  • Molecular Weight : 141.17 g/mol
  • CAS Number : 1171639-98-7

The compound contains a pyrrole ring, which is a nitrogen-containing heterocycle known for its diverse biological activities. The presence of both an amino group and a carboxylate group in its structure allows for various interactions with biological macromolecules.

The biological activity of MAPPC can be attributed to its ability to interact with specific molecular targets within cells. The amino group facilitates hydrogen bonding with enzymes and receptors, while the carboxylate group participates in ionic interactions. These interactions can modulate enzyme activity and influence cellular signaling pathways, leading to various biological effects.

Summary of Mechanisms:

  • Hydrogen Bonding : Interaction with enzymes and receptors.
  • Ionic Interactions : Modulation of biological pathways through carboxylate group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MAPPC against a range of pathogens. In vitro evaluations have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.12 - 12.5 μg/mL
Escherichia coli5 - 20 μg/mL
Mycobacterium tuberculosis<0.016 μg/mL

The compound has shown particularly promising results against drug-resistant strains, suggesting its potential as a lead compound for developing new antibiotics .

Antiviral Activity

MAPPC has also been investigated for its antiviral properties. Preliminary studies indicate that it may inhibit viral replication through interference with viral enzymes or host cell pathways essential for viral lifecycle completion. Further research is needed to elucidate the specific viral targets affected by MAPPC.

Case Studies

  • Antibacterial Evaluation :
    A study conducted by Mir N.A. et al. evaluated various pyrrole derivatives, including MAPPC, for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that MAPPC exhibited a potent antibacterial effect, with MIC values comparable to established antibiotics like ciprofloxacin .
  • Tuberculosis Research :
    Another significant study focused on the anti-tuberculosis activity of pyrrole derivatives, including MAPPC. The compound demonstrated excellent activity against Mycobacterium tuberculosis, with MIC values indicating strong potential as an anti-TB agent .

Structure-Activity Relationship (SAR)

The structural features of MAPPC play a crucial role in its biological activity. Variations in substituents on the pyrrole ring can significantly influence potency and selectivity against different pathogens.

Key Findings:

  • Substituent Effects : The presence of electron-withdrawing groups enhances antibacterial activity.
  • Hydrophobic Interactions : Modifications that increase hydrophobic character can improve membrane permeability, enhancing efficacy against bacterial cells .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

methyl 4-amino-1-propylpyrrole-2-carboxylate

InChI

InChI=1S/C9H14N2O2/c1-3-4-11-6-7(10)5-8(11)9(12)13-2/h5-6H,3-4,10H2,1-2H3

InChI Key

VPSCULKFPZXKBU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=C1C(=O)OC)N

Origin of Product

United States

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